5-(3,4-dimethoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazole-4-thiol
Description
The compound 5-(3,4-dimethoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazole-4-thiol is a trisubstituted imidazole derivative with distinct functional groups:
- Position 5: 3,4-Dimethoxyphenyl group, providing electron-donating methoxy substituents.
- Position 2: 4-(Methylsulfanyl)phenyl group, introducing a thioether moiety.
The combination of methoxy, methylsulfanyl, and thiol groups in this compound suggests unique electronic and steric properties that may influence solubility, stability, and biological interactions.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-(4-methylsulfanylphenyl)-1H-imidazole-4-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-21-14-9-6-12(10-15(14)22-2)16-18(23)20-17(19-16)11-4-7-13(24-3)8-5-11/h4-10,23H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMODXVUNQLNMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)SC)S)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
Table 1: Substituent Effects on Imidazole Derivatives
Key Observations :
Key Observations :
- Unlike nitro- or halogen-substituted imidazoles synthesized via chlorination or condensation , the target compound’s thiol group likely requires specialized protecting-group strategies to avoid oxidation during synthesis.
Table 3: Comparative Properties
Key Observations :
- The target compound’s thiol and methoxy groups may improve water solubility compared to halogenated analogs .
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